4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid
Overview
Description
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C10H17NO4S. It is a thiomorpholine derivative, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxylic acid group on the third carbon of the thiomorpholine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Scientific Research Applications
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in organic synthesis and for the preparation of various derivatives.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: In the production of specialty chemicals and as a reagent in chemical processes.
Safety and Hazards
This compound may cause skin and eye irritation, and may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and using only in well-ventilated areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid typically involves the protection of thiomorpholine with a tert-butoxycarbonyl group followed by carboxylation. One common method includes the reaction of thiomorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected thiomorpholine. This intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Free amine.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid involves its reactivity towards various chemical reagents. The Boc group provides protection to the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in further chemical transformations. The carboxylic acid group can form esters, amides, or other derivatives, making this compound versatile in synthetic applications .
Comparison with Similar Compounds
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid can be compared with other Boc-protected amino acids and thiomorpholine derivatives:
This compound 1,1-dioxide: Similar structure but with an additional oxidation state on the sulfur atom.
N-Boc-thiomorpholine: Lacks the carboxylic acid group, making it less versatile in certain synthetic applications.
Boc-protected amino acids: Similar protecting group but different core structures, leading to different reactivity and applications
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDIKDIZNAGMFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373573 | |
Record name | 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128453-98-5 | |
Record name | 4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 128453-98-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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